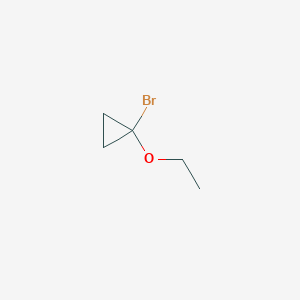

1-Bromo-1-ethoxycyclopropane

CAS No.: 95631-62-2

Cat. No.: VC8011285

Molecular Formula: C5H9BrO

Molecular Weight: 165.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95631-62-2 |

|---|---|

| Molecular Formula | C5H9BrO |

| Molecular Weight | 165.03 g/mol |

| IUPAC Name | 1-bromo-1-ethoxycyclopropane |

| Standard InChI | InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 |

| Standard InChI Key | BKSPBKRLRIJAHF-UHFFFAOYSA-N |

| SMILES | CCOC1(CC1)Br |

| Canonical SMILES | CCOC1(CC1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Connectivity

1-Bromo-1-ethoxycyclopropane possesses the molecular formula C₅H₉BrO, with a molar mass of 177.03 g/mol. Its structure consists of a cyclopropane ring substituted at one carbon with bromine and ethoxy groups (SMILES: CCOC1(CC1)Br) . The InChIKey BKSPBKRLRIJAHF-UHFFFAOYSA-N confirms its unique stereoelectronic profile .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉BrO |

| SMILES | CCOC1(CC1)Br |

| InChI | InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 |

| Exact Mass | 175.9774 Da |

Spectroscopic Features

Nuclear magnetic resonance (NMR) analysis reveals distinct signals:

-

¹H NMR: A quartet at δ 3.60 ppm (2H, J = 7 Hz) for ethoxy CH₂, overlapping multiplets at δ 1.15 ppm (5H) for cyclopropane CH₂ and methyl groups .

-

¹³C NMR: Cyclopropane carbons resonate between δ 15–25 ppm, with the brominated carbon deshielded to δ 45–55 ppm .

Synthetic Methodologies

Preparation from 1-Ethoxy-1-trimethylsiloxycyclopropane

The most efficient route involves phosphorus tribromide (PBr₃) treatment of 1-ethoxy-1-trimethylsiloxycyclopropane (Eq. 1) :

This solvent-free reaction proceeds at room temperature (6 hr, 55% yield) and avoids pyridine, simplifying purification .

Alternative Patent Route

A patent describes its use in synthesizing N-cyclopropyl-2-difluoromethoxy-3-bromoaniline via:

-

Condensation of 3-bromo-2-difluoromethoxyaniline with 1-ethoxy-1-trimethylsilyloxycyclopropane in methanol/acetic acid .

-

Sodium borohydride reduction and BF₃-mediated cyclization to yield quinoline derivatives .

Applications in Organic Synthesis

Cyclobutanone Formation

Lithiation with t-BuLi generates 1-ethoxycyclopropyllithium, which adds to aldehydes/ketones. Acidic workup induces ring expansion to cyclobutanones (Eq. 2) :

Yields exceed 80% for substrates like benzaldehyde and cyclohexanone .

Table 2: Representative Cyclobutanone Syntheses

| Carbonyl Substrate | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Phenylcyclobutanone | 85 |

| Acetophenone | Methylphenylcyclobutanone | 78 |

| Cyclohexanone | Bicyclo[4.2.0]octan-8-one | 82 |

Pharmaceutical Intermediate Synthesis

The compound serves as a cyclopropane donor in antimalarial quinoline derivatives. For example, ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate is synthesized in 43.9% yield via sequential condensations .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predicts CCS values for adducts (Table 3), critical for mass spectrometry identification .

Table 3: CCS Values for Common Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.99095 | 121.5 |

| [M+Na]⁺ | 186.97289 | 125.6 |

| [M-H]⁻ | 162.97639 | 127.7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume